molecular formula C22H22N2O3S B2445934 2-((4-((2-Hydroxybenzyl)amino)phenyl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 763126-32-5

2-((4-((2-Hydroxybenzyl)amino)phenyl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2445934
CAS No.: 763126-32-5
M. Wt: 394.49
InChI Key: BYNXVHQMAJZOLA-UHFFFAOYSA-N
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Description

2-((4-((2-Hydroxybenzyl)amino)phenyl)thio)-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. Its structure comprises a benzylamine moiety, a phenylthio group, and a methoxyphenylacetamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-((2-Hydroxybenzyl)amino)phenyl)thio)-N-(4-methoxyphenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the reaction of 2-hydroxybenzylamine with 4-chlorothiophenol to form the intermediate 4-((2-hydroxybenzyl)amino)phenylthio compound. This intermediate is then reacted with 4-methoxyphenylacetyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-((2-Hydroxybenzyl)amino)phenyl)thio)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine.

Scientific Research Applications

2-((4-((2-Hydroxybenzyl)amino)phenyl)thio)-N-(4-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic applications due to its unique chemical structure.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-((4-((2-Hydroxybenzyl)amino)phenyl)thio)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-((4-((2-Hydroxybenzyl)amino)phenyl)thio)-N-(4-methoxyphenyl)acetamide: shares similarities with other compounds containing benzylamine, phenylthio, and methoxyphenylacetamide groups.

    4-((2-Hydroxybenzyl)amino)phenylthio compounds: These compounds have similar structures but may differ in their functional groups or substituents.

    Methoxyphenylacetamide derivatives: These derivatives can have varying biological activities and chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical reactivity and biological activity

Properties

IUPAC Name

2-[4-[(2-hydroxyphenyl)methylamino]phenyl]sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-27-19-10-6-18(7-11-19)24-22(26)15-28-20-12-8-17(9-13-20)23-14-16-4-2-3-5-21(16)25/h2-13,23,25H,14-15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNXVHQMAJZOLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)NCC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763126-32-5
Record name 2-((4-((2-HYDROXYBENZYL)AMINO)PHENYL)THIO)-N-(4-METHOXYPHENYL)ACETAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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